Pharmacokinetic Advantage of the Derived Drug Substance Over Linezolid
The antibiotic substance (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, which is synthesized from the target compound, exhibits a significantly improved pharmacokinetic profile that is directly attributed to the unique 4-hydroxy-4-methoxymethyl piperidine moiety. The compound demonstrated serum concentrations that remained above the minimum inhibitory concentration (MIC) for up to 24 hours post-dosing in a dog pharmacokinetic study, in contrast to linezolid, which requires twice-daily dosing to maintain effective concentrations [1].
| Evidence Dimension | Duration of serum concentration above MIC |
|---|---|
| Target Compound Data | Serum concentrations above MIC maintained up to 24 hours post-dosing in a dog PK study |
| Comparator Or Baseline | Linezolid (standard oxazolidinone): Clinical dosing is twice-daily (approx. every 12 hours) to maintain effective serum levels |
| Quantified Difference | Extended coverage to 24 hours (once-daily dosing potential) vs. approx. 12 hours for linezolid |
| Conditions | In vivo dog pharmacokinetic study; parenteral administration |
Why This Matters
The engineered geminal substitution pattern on the piperidine ring, enabled by the target building block, translates into a procurement-critical pharmacokinetic differentiation, improving patient compliance and therapeutic outcome.
- [1] Patel, M. V. et al. Substituted piperidino phenyloxazolidinones. US Patent US8217058B2, 2012. View Source
